An In-depth Technical Guide to Mal-amide-PEG2-oxyamine-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Mal-amide-PEG2-oxyamine-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amide-PEG2-oxyamine-Boc is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker is composed of three key functional components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG2) spacer, and a Boc-protected oxyamine. This unique architecture allows for the sequential and chemoselective conjugation of two different biomolecules, enabling the precise construction of complex therapeutic and research agents.
The maleimide terminus reacts specifically with thiol groups, commonly found in cysteine residues of proteins and peptides. The oxyamine group, after deprotection of the acid-labile tert-butyloxycarbonyl (Boc) group, readily reacts with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. The hydrophilic PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[][2][3]
This technical guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols for utilizing Mal-amide-PEG2-oxyamine-Boc in the synthesis of PROTACs and ADCs.
Physicochemical and Technical Data
A thorough understanding of the physicochemical properties of Mal-amide-PEG2-oxyamine-Boc is essential for its effective use in bioconjugation strategies. The following table summarizes key quantitative data for this linker.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₉N₃O₈ | [4] |
| Molecular Weight | 415.44 g/mol | [4] |
| CAS Number | 2253965-15-8 | [4] |
| Appearance | To be determined (often a solid) | [4] |
| Purity | >98% | [4] |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C, dry, dark. | [4] |
| Shelf Life | >3 years if stored properly | [6] |
Core Applications: PROTACs and ADCs
The heterobifunctional nature of Mal-amide-PEG2-oxyamine-Boc makes it an ideal tool for the construction of PROTACs and ADCs, two classes of targeted therapeutics that have shown significant promise in oncology and other disease areas.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are chimeric molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.[7] A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Mal-amide-PEG2-oxyamine-Boc can serve as this critical linker, enabling the assembly of the final PROTAC molecule.
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[8] Mal-amide-PEG2-oxyamine-Boc can be used to conjugate the cytotoxic drug to the antibody. The maleimide group can react with cysteine residues on the antibody, which may be naturally present or engineered for site-specific conjugation. The deprotected oxyamine can be used to attach a carbonyl-containing payload.
Caption: Mechanism of action of a HER2-targeting ADC.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a PROTAC and an ADC using Mal-amide-PEG2-oxyamine-Boc. These protocols are intended as a general guide and may require optimization based on the specific properties of the protein of interest ligand, E3 ligase ligand, antibody, and payload.
PROTAC Synthesis Workflow
This workflow describes the synthesis of a hypothetical BRD4-targeting PROTAC using a JQ1 derivative (as the protein of interest ligand) and a VHL ligand, linked by Mal-amide-PEG2-oxyamine-Boc.[9][10]
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Maleimide-Thiol Conjugation
-
Materials:
-
JQ1 derivative with a free thiol group (JQ1-SH)
-
Mal-amide-PEG2-oxyamine-Boc
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Organic Co-solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent: N-acetylcysteine or β-mercaptoethanol
-
-
Procedure:
-
Dissolve JQ1-SH in a minimal amount of DMF or DMSO.
-
Add the JQ1-SH solution to the degassed PBS buffer.
-
Dissolve Mal-amide-PEG2-oxyamine-Boc in DMF or DMSO.
-
Add the linker solution to the JQ1-SH solution in a dropwise manner with gentle stirring. A molar excess of the linker (e.g., 1.5 equivalents) is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or β-mercaptoethanol.
-
Purify the product (JQ1-Mal-amide-PEG2-oxyamine-Boc) by reverse-phase HPLC.
-
Step 2: Boc Deprotection
-
Materials:
-
JQ1-Mal-amide-PEG2-oxyamine-Boc
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v)
-
Anhydrous DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the purified JQ1-Mal-amide-PEG2-oxyamine-Boc in anhydrous DCM.
-
Add the TFA/DCM solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, neutralize the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield JQ1-Mal-amide-PEG2-oxyamine.
-
Step 3: Oxime Ligation
-
Materials:
-
JQ1-Mal-amide-PEG2-oxyamine
-
VHL ligand with an aldehyde or ketone group (VHL-CHO)
-
Reaction Buffer: PBS, pH 6.0-7.0, or an acetate (B1210297) buffer
-
Aniline (B41778) (as a catalyst, optional)
-
-
Procedure:
-
Dissolve JQ1-Mal-amide-PEG2-oxyamine and VHL-CHO in the reaction buffer. A slight molar excess of the VHL-CHO (e.g., 1.2 equivalents) may be beneficial.
-
If using a catalyst, add aniline to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.
-
Antibody-Drug Conjugate (ADC) Synthesis Workflow
This workflow outlines the synthesis of a hypothetical HER2-targeting ADC using a monoclonal antibody (e.g., Trastuzumab) and a carbonyl-containing cytotoxic payload.[][12][13]
Caption: Workflow for the synthesis of a HER2-targeting ADC.
Step 1: Antibody-Linker Conjugation
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Mal-amide-PEG2-oxyamine-Boc
-
Reducing agent (optional, for interchain disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 7.2-7.4, with EDTA
-
Purification: Size-exclusion chromatography (SEC)
-
-
Procedure:
-
If conjugating to interchain cysteines, partially reduce the antibody with TCEP or DTT. The amount of reducing agent will determine the number of available thiol groups and thus the drug-to-antibody ratio (DAR).
-
Remove the excess reducing agent by SEC.
-
Dissolve Mal-amide-PEG2-oxyamine-Boc in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the linker solution to the antibody solution with gentle mixing. A molar excess of the linker is used, with the exact ratio depending on the desired DAR.
-
Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight.
-
Remove the unreacted linker by SEC.
-
Step 2: Boc Deprotection of the Antibody-Linker Conjugate
-
Materials:
-
Antibody-Mal-amide-PEG2-oxyamine-Boc
-
Deprotection Buffer: A buffer with a low pH (e.g., acetate buffer, pH 4.5-5.0) or a solution of TFA in an organic solvent followed by buffer exchange.
-
Purification: SEC with a neutral pH buffer.
-
-
Procedure:
-
Exchange the buffer of the antibody-linker conjugate to the deprotection buffer.
-
Incubate at room temperature for 1-2 hours.
-
Monitor the deprotection by mass spectrometry of the light and heavy chains.
-
Immediately after deprotection, perform a buffer exchange into a neutral pH buffer using SEC to obtain the Antibody-Mal-amide-PEG2-oxyamine.
-
Step 3: Payload Conjugation via Oxime Ligation
-
Materials:
-
Antibody-Mal-amide-PEG2-oxyamine
-
Carbonyl-containing cytotoxic payload
-
Conjugation Buffer: PBS, pH 6.0-7.0
-
Purification: Hydrophobic interaction chromatography (HIC) or SEC
-
-
Procedure:
-
Dissolve the cytotoxic payload in a suitable solvent.
-
Add the payload solution to the antibody-linker conjugate solution. A molar excess of the payload is typically used.
-
Incubate the reaction at room temperature for 4-16 hours.
-
Monitor the conjugation by LC-MS of the reduced antibody chains to determine the DAR.
-
Purify the final ADC using HIC to separate species with different DARs or SEC to remove excess payload.
-
Characterize the final ADC for DAR, aggregation, and antigen binding affinity.
-
Conclusion
Mal-amide-PEG2-oxyamine-Boc is a versatile and powerful tool for the construction of sophisticated bioconjugates. Its well-defined structure and orthogonal reactive ends allow for the precise and efficient synthesis of PROTACs and ADCs. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates, which is often a critical factor for their therapeutic efficacy. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this linker to advance the development of novel targeted therapies.
References
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Elaborate New Linker System Significantly Enhances the Efficacy of an HER2‐Antibody‐Drug Conjugate against Refractory HER2‐Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
